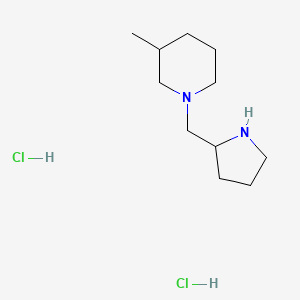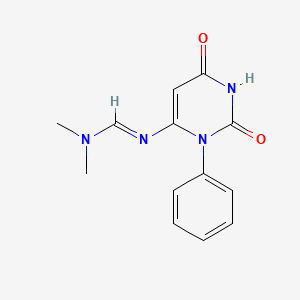
N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide
Descripción general
Descripción
This compound, also known as (E)-N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide, has a CAS Number of 658061-30-4 . It has a molecular weight of 258.28 and its IUPAC name is (E)-N’-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N4O2/c1-16(2)9-14-11-8-12(18)15-13(19)17(11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,18,19)/b14-9+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid . . The storage temperature for this compound is between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación
Antitumor Activity
N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide derivatives have been explored for their antitumor properties. One study synthesized novel pyrimidiopyrazole derivatives and tested them against HepG2 cell line, showing significant in vitro antitumor activity (Fahim, Elshikh, & Darwish, 2019).
Antiviral Activity
These compounds have also been assessed for antiviral applications. Research involving the synthesis of new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives demonstrated moderate to high activities against hepatitis B virus (HBV) (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Polymer Synthesis
These molecules have applications in polymer synthesis. Studies have synthesized polyamides containing related compounds, indicating their versatility in creating diverse polymers with various properties (Hattori & Kinoshita, 1979).
Supramolecular Chemistry
In the field of supramolecular chemistry, these derivatives have been used in the synthesis of organic salts, contributing to the understanding of proton-transfer adducts and the formation of supramolecular synthons (Portalone, 2010).
Antimicrobial Activity
Another aspect of their application is in antimicrobial research. Synthesis of 6-Aryl-3,4-Dimethyl-N-Phenyl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-5-Carboxamides demonstrated promising antifungal activity against Candida Albicans (Zamaraeva, Odegova, Fedotov, Tomilov, & Gein, 2015).
Anti-Breast Cancer Activity
Compounds synthesized from 4-Aminoantipyrine, incorporating elements of N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide, have shown significant anti-breast cancer activity. These studies highlight the potential of these compounds in developing anticancer therapies (Ghorab, El-Gazzar, & Alsaid, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N'-(2,6-dioxo-3-phenylpyrimidin-4-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-16(2)9-14-11-8-12(18)15-13(19)17(11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,18,19)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEDHOLCQSUQPV-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=O)NC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=CC(=O)NC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,6-dioxo-3-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylimidoformamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



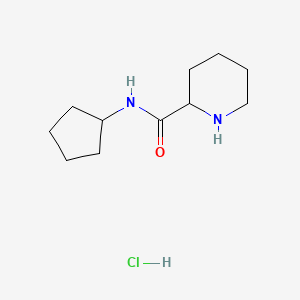
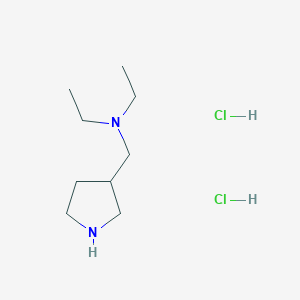
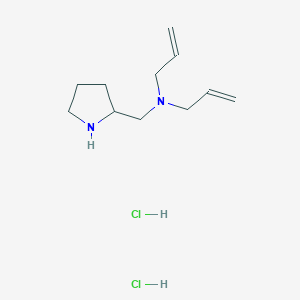
![(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424785.png)
amine](/img/structure/B1424786.png)
![Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1424789.png)
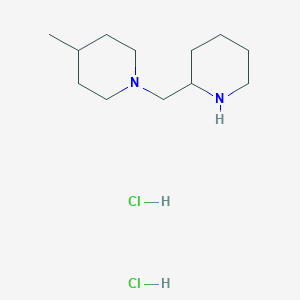
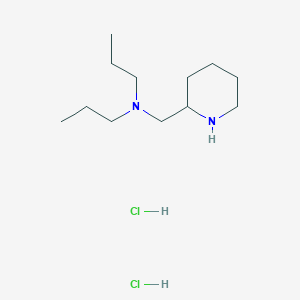
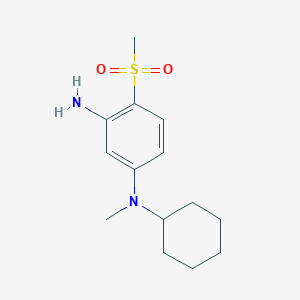
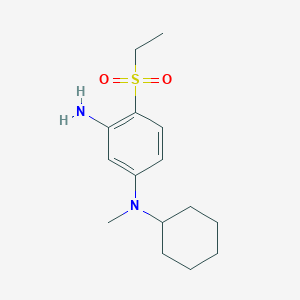
![N-(2-Hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424799.png)
![N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424800.png)
![(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424802.png)
